1H-Imidazole, 4,5-dihydro-2-((1,3-benzodioxol-5-yl)methyl)-, monohydrochloride
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Overview
Description
1H-Imidazole, 4,5-dihydro-2-((1,3-benzodioxol-5-yl)methyl)-, monohydrochloride is a chemical compound with the molecular formula C11H13ClN2O2. It is known for its unique structure, which includes an imidazole ring fused with a benzodioxole moiety.
Preparation Methods
The synthesis of 1H-Imidazole, 4,5-dihydro-2-((1,3-benzodioxol-5-yl)methyl)-, monohydrochloride involves several steps. One common synthetic route includes the reaction of 1,3-benzodioxole with an appropriate imidazole precursor under specific reaction conditions. The reaction typically requires a catalyst and may involve heating to achieve the desired product. Industrial production methods may vary, but they generally follow similar principles, often optimizing for yield and purity .
Chemical Reactions Analysis
1H-Imidazole, 4,5-dihydro-2-((1,3-benzodioxol-5-yl)methyl)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Scientific Research Applications
1H-Imidazole, 4,5-dihydro-2-((1,3-benzodioxol-5-yl)methyl)-, monohydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism of action of 1H-Imidazole, 4,5-dihydro-2-((1,3-benzodioxol-5-yl)methyl)-, monohydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
1H-Imidazole, 4,5-dihydro-2-((1,3-benzodioxol-5-yl)methyl)-, monohydrochloride can be compared with other similar compounds, such as:
2-(1,3-benzodioxol-5-ylmethyl)-4,5-dihydro-1H-imidazole: This compound shares a similar structure but lacks the hydrochloride moiety.
2-Imidazoline, 2-(3,4-(methylenedioxy)benzyl)-, monohydrochloride:
These comparisons highlight the unique features and potential advantages of this compound in various scientific and industrial applications.
Properties
CAS No. |
103124-98-7 |
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Molecular Formula |
C11H13ClN2O2 |
Molecular Weight |
240.68 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-ylmethyl)-4,5-dihydro-1H-imidazole;hydrochloride |
InChI |
InChI=1S/C11H12N2O2.ClH/c1-2-9-10(15-7-14-9)5-8(1)6-11-12-3-4-13-11;/h1-2,5H,3-4,6-7H2,(H,12,13);1H |
InChI Key |
PMTRRXKEMGZQIL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(N1)CC2=CC3=C(C=C2)OCO3.Cl |
Origin of Product |
United States |
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